(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide
Description
This compound features a benzo[d]thiazol-2-yl group attached via an acrylamide linker to a 4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl moiety.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-18-11-9-16(15-20(18)31(27,28)25-13-5-2-6-14-25)10-12-21(26)24-22-23-17-7-3-4-8-19(17)30-22/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,23,24,26)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNSMBNTURYPN-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide is a derivative of benzothiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzothiazole moiety, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.
Mechanism of Action:
- Caspase Activation: The compound promotes the activation of caspases, leading to programmed cell death.
- Cell Cycle Arrest: It induces G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Anti-inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins.
Study 1: Antimicrobial Efficacy
In a study published in Der Pharma Chemica, researchers synthesized several derivatives of benzothiazole and evaluated their antimicrobial activity. The results showed that compounds with piperidine substitutions exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics .
Study 2: Anticancer Potential
A study conducted by Zhang et al. demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. The study highlighted the significance of benzothiazole derivatives in developing new anticancer agents .
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
(a) Substituent Variations on the Acrylamide Core
Key Observations :
- The target compound’s piperidin-1-ylsulfonyl group distinguishes it from 9b, replacing a simple methoxy group. This modification likely improves solubility and target binding due to sulfonamide’s polar nature .
- Compared to the cyano-substituted analog in , the benzo[d]thiazole core in the target compound may enhance π-π stacking interactions in biological systems .
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, while the sulfonamide is weakly electron-withdrawing. This balance may fine-tune electronic effects on the acrylamide’s reactivity and binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
